

CHIR-124: A Selective Chk1 Inhibitor for Cancer Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints regulated by Chk1 for survival, especially when treated with DNA-damaging agents.[3][4] This dependency presents a therapeutic window for Chk1 inhibitors, which can abrogate these checkpoints and induce selective death in cancer cells.

CHIR-124 is a novel and potent, quinolone-based small molecule inhibitor of Chk1.[5][6] It is structurally distinct from other known Chk1 inhibitors like UCN-01.[6] This technical guide provides a comprehensive overview of CHIR-124, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

CHIR-124, with the IUPAC name (S)-3-(1H-benzo[d]imidazol-2-yl)-6-chloro-4-(quinuclidin-3-ylamino)quinolin-2(1H)-one, is a synthetic compound with a molecular weight of 419.9 g/mol and a molecular formula of C23H22CIN5O.[7] It is soluble in DMSO.[5]



Property	Value	Reference	
IUPAC Name	4-[[(3S)-1- azabicyclo[2.2.2]octan-3- yl]amino]-3-(1H-benzimidazol- 2-yl)-6-chloro-1H-quinolin-2- one	[7]	
Molecular Formula	C23H22CIN5O	[7]	
Molecular Weight	419.9 g/mol	[7]	
CAS Number	405168-58-3		
Purity	>98%		
Solubility	Soluble in DMSO to 25 mM		

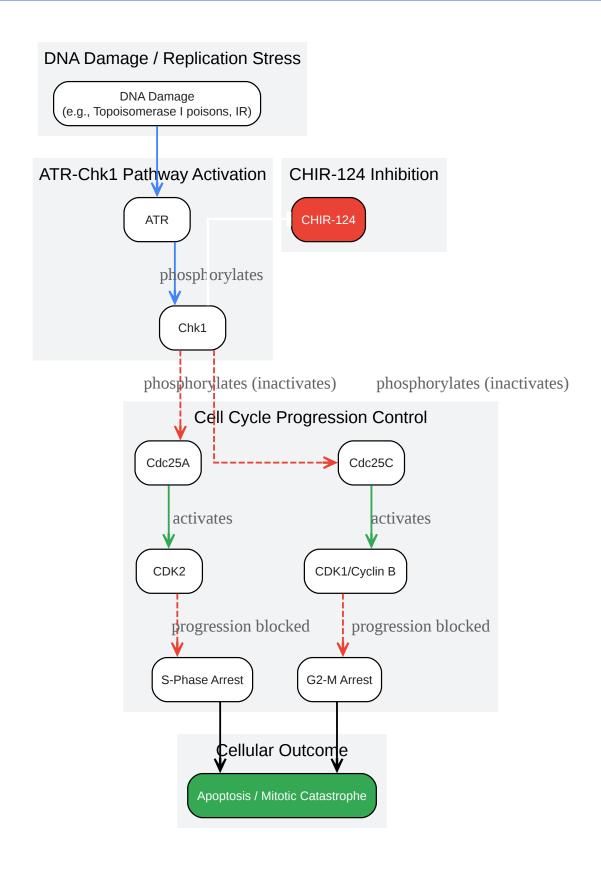
Mechanism of Action

CHIR-124 is a potent and highly selective inhibitor of Chk1, with an IC50 of 0.3 nM in cell-free assays.[5][8] It functions by occupying the ATP-binding site of the Chk1 kinase domain.[6] The inhibition of Chk1 by CHIR-124 disrupts the DNA damage response pathway.

The ATR-Chk1 pathway is a primary signaling cascade activated by single-stranded DNA, which can arise from replication stress or DNA damage.[9] Upon activation by ATR, Chk1 phosphorylates downstream targets, including the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[3][6] Phosphorylation of Cdc25A leads to its degradation, preventing the activation of CDK2 and causing S-phase arrest.[2][6] Similarly, Chk1-mediated phosphorylation of Cdc25C leads to its sequestration in the cytoplasm, preventing the activation of CDK1/Cyclin B and inducing G2-M arrest.[3]

By inhibiting Chk1, CHIR-124 prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases.[6] This leads to the abrogation of the S and G2-M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.[6][10]





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Caption: CHIR-124 mechanism of action in the ATR-Chk1 signaling pathway.



Potency and Selectivity

CHIR-124 is a highly potent and selective inhibitor of Chk1. In cell-free kinase assays, it exhibits an IC50 of 0.3 nM for Chk1, which is approximately 2,000-fold more potent than its activity against Chk2 (IC50 = 700 nM).[6][11] Its selectivity extends to other cell cycle kinases, where it is 500- to 5,000-fold less active.[5][12]

Kinase	IC50 (nM)	Fold Selectivity vs. Chk1	Reference
Chk1	0.3	1	[5][6][8][11][12]
Chk2	700	~2333	[6][11]
FLT3	5.8	~19	[5][8]
PDGFR	6.6	~22	[5][8]
GSK-3	23.3	~78	[5]
Fyn	98.8	~329	
CDK2/Cyclin A	190	~633	[6][8]
Cdc2/Cyclin B	510	~1700	[6][8]
CDK4/Cyclin D	2100	~7000	[6][8]

Preclinical Efficacy In Vitro Studies

CHIR-124 has demonstrated significant synergistic effects when combined with topoisomerase I poisons, such as camptothecin and its active metabolite SN-38, in various p53-mutant cancer cell lines.[5][6][10] This synergy is observed in breast and colon carcinoma cell lines.[5] For instance, in human cancer cell lines expressing mutant p53, significant synergy is observed with CHIR-124 concentrations of \geq 0.9 nM in combination with SN-38 (\geq 0.42 nM).[8]

Studies have shown that CHIR-124 abrogates the S and G2-M checkpoints induced by SN-38. [6][10] For example, 100 nM of CHIR-124 can abrogate these checkpoints, and at 200 nM, it can lead to a 2.5-fold increase in the level of Cdc25A.[8]



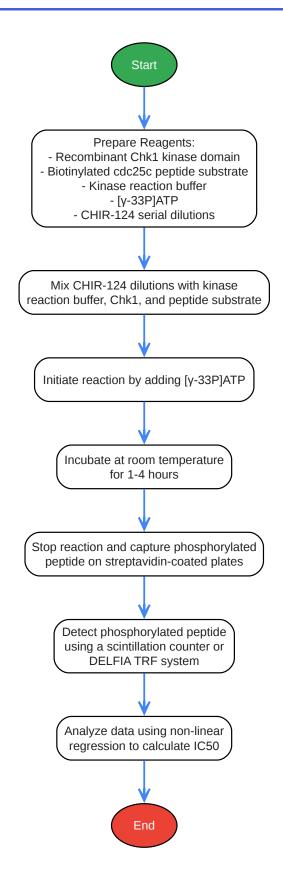
In Vivo Studies

In xenograft models, CHIR-124 potentiates the anti-tumor activity of irinotecan (a prodrug of SN-38).[5][6][10] In an orthotopic breast cancer xenograft model, CHIR-124, administered orally, enhanced the growth inhibitory effects of CPT-11 (irinotecan) by abrogating the G2-M checkpoint and increasing tumor apoptosis.[5][8] While CHIR-124 alone (at 10 or 20 mg/kg, p.o.) did not show significant tumor growth inhibition, its combination with CPT-11 resulted in a potent anti-tumor response.[6][8]

Experimental Protocols In Vitro Chk1 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Chk1.





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Caption: Workflow for an in vitro Chk1 kinase assay.



Materials:

- Recombinant Chk1 kinase domain (expressed in Sf9 insect cells)[5][12]
- Biotinylated cdc25c peptide substrate[5][12]
- Kinase Reaction Buffer (final concentrations): 30 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl2, 0.01% bovine serum albumin[5][6]
- Unlabeled ATP[5][6]
- [y-33P]ATP[5][6]
- CHIR-124 serial dilutions
- Streptavidin-coated microtiter plates[5]
- Stop Reaction Buffer: 25 mM EDTA, 50 mM HEPES, pH 7.5[5]
- DELFIA TRF system with Europium-labeled anti-phosphotyrosine antibody (for non-radioactive detection)[5]

Procedure:

- A dilution series of CHIR-124 is prepared.[5][6]
- The CHIR-124 dilutions are mixed with the kinase reaction buffer containing the Chk1 kinase domain (1.35 nM) and the peptide substrate (0.5 μM).[5][6]
- The kinase reaction is initiated by the addition of a mixture of unlabeled ATP (1 μM) and [y-33P]ATP (5 nM).[5][6]
- The reaction mixture is incubated at room temperature for 1 to 4 hours.
- The reaction is stopped, and the phosphorylated peptide is captured on streptavidin-coated microtiter plates.[5]

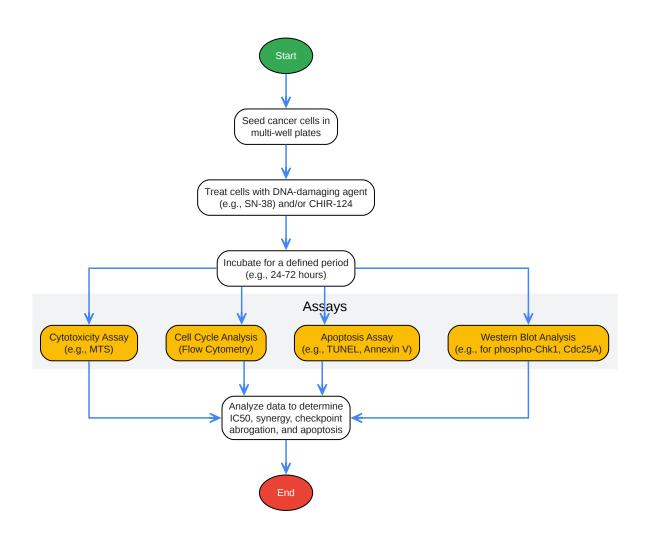


- The amount of phosphorylated peptide is measured. For radioactive detection, a scintillation counter is used. For non-radioactive detection, the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody can be employed.[5]
- The IC50 value is calculated using non-linear regression analysis.[5]

Cell-Based Cytotoxicity and Checkpoint Abrogation Assays

This protocol outlines a general method to assess the cytotoxic effects of CHIR-124 in combination with a DNA-damaging agent and to analyze its impact on cell cycle checkpoints.





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Caption: Workflow for cell-based assays with CHIR-124.

Materials:

- Cancer cell lines (e.g., MDA-MB-435, HCT116)[5][6]
- Cell culture medium and supplements



- Multi-well plates
- CHIR-124
- DNA-damaging agent (e.g., SN-38)[6]
- Reagents for cytotoxicity assay (e.g., MTS)
- Reagents for flow cytometry (e.g., propidium iodide)
- Reagents for apoptosis detection (e.g., Annexin V, TUNEL assay)
- Antibodies for Western blotting (e.g., anti-phospho-Chk1, anti-Cdc25A)

Procedure:

- Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treatment: Treat cells with serial dilutions of CHIR-124 alone, the DNA-damaging agent alone, or a combination of both.[6]
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Analysis:
 - Cytotoxicity: Assess cell viability using an appropriate method like the MTS assay.[13]
 - Cell Cycle Analysis: Harvest cells, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[6]
 - Apoptosis: Measure apoptosis using methods such as Annexin V staining followed by flow cytometry or TUNEL staining.[6]
 - Western Blotting: Lyse cells and perform Western blotting to analyze the levels of key proteins in the Chk1 pathway, such as phosphorylated Chk1 and Cdc25A, to confirm target engagement.[6]



 Data Interpretation: Analyze the data to determine the IC50 values, assess for synergistic interactions (e.g., using isobologram analysis), and evaluate the extent of checkpoint abrogation and apoptosis induction.[6][10]

Conclusion

CHIR-124 is a potent and highly selective Chk1 inhibitor with a well-defined mechanism of action. Its ability to abrogate S and G2-M cell cycle checkpoints, particularly in p53-deficient cancer cells, makes it a promising therapeutic agent for use in combination with DNA-damaging chemotherapies. The preclinical data strongly support its potential to sensitize tumors to conventional cancer treatments. The detailed methodologies provided in this guide offer a framework for further investigation and development of CHIR-124 and other Chk1 inhibitors in oncology.

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